Enhanced Lipophilicity vs. Unsubstituted Benzamide Analog
The 3-methoxy substituent increases the calculated partition coefficient (XLogP3-AA) by 0.6 log units relative to the unsubstituted benzamide comparator N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)benzamide (PubChem CID 16654554), indicating improved membrane permeability potential while maintaining a favorable topological polar surface area [1][2].
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)benzamide: 1.4 |
| Quantified Difference | +0.6 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in lead optimization.
- [1] PubChem Predicted Properties for 3-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide (computed from InChI=1S/C18H19N5O2/c1-25-14-5-4-6-15(13-14)18(24)20-11-10-19-16-8-9-17(22-21-16)23-7-2-3-12-23/h2-9,12-13H,10-11H2,1H3,(H,19,21)(H,20,24)). View Source
- [2] PubChem CID 16654554: N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)benzamide. View Source
